Cas no 35142-84-8 (2,1,3-benzothiadiazole-4,7-diol)

2,1,3-Benzothiadiazole-4,7-diol is a heterocyclic compound featuring a benzothiadiazole core with hydroxyl groups at the 4 and 7 positions. This structure imparts unique electronic and photophysical properties, making it valuable in materials science and organic electronics. Its conjugated system and electron-withdrawing characteristics enhance its utility as a building block for organic semiconductors, fluorescent probes, and optoelectronic materials. The hydroxyl groups provide functional handles for further derivatization, enabling tailored modifications for specific applications. The compound exhibits stability under standard conditions and demonstrates potential in photovoltaic devices and sensor technologies due to its tunable optical and electronic behavior. Its synthesis and reactivity have been well-documented in peer-reviewed literature.
2,1,3-benzothiadiazole-4,7-diol structure
35142-84-8 structure
Product Name:2,1,3-benzothiadiazole-4,7-diol
CAS No:35142-84-8
MF:C6H4N2O2S
MW:168.173159599304
CID:2823365
Update Time:2025-06-07

2,1,3-benzothiadiazole-4,7-diol Chemical and Physical Properties

Names and Identifiers

    • 4,7-dihydroxybenzo-2,1,3-thiadiazole
    • 1,3-dihydro-2,1,3-benzothiadiazole-4,7-dione
    • 2,1,3-benzothiadiazole-4,7-diol
    • Inchi: 1S/C6H4N2O2S/c9-3-1-2-4(10)6-5(3)7-11-8-6/h1-2,9-10H
    • InChI Key: MWZUQKUVFLYZAM-UHFFFAOYSA-N
    • SMILES: S1N=C2C(=CC=C(C2=N1)O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 142
  • XLogP3: 1.1
  • Topological Polar Surface Area: 94.5

2,1,3-benzothiadiazole-4,7-diol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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EN300-134964-10.0g
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Enamine
EN300-134964-1000mg
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Enamine
EN300-134964-2500mg
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EN300-134964-5000mg
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Enamine
EN300-134964-10000mg
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